2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid
Overview
Description
2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid is a complex organic compound characterized by its intricate structure, involving a cyclopropane ring, a piperazine moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid involves several key steps. Initially, the cyclopropane ring is formed through a cyclopropanation reaction, often achieved using diazo compounds as intermediates. The piperazine moiety is introduced through nucleophilic substitution reactions with appropriate precursors. Finally, the pyridine ring is typically incorporated through a condensation reaction, ensuring the formation of the desired compound under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the optimization of the synthetic route to maximize yield and purity. This often includes the use of catalytic systems and continuous flow reactors to enhance reaction efficiency. Specific conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitutions can occur at different sites of the molecule, facilitated by reagents like halides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions vary based on the conditions employed For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in alcohols or alkanes
Scientific Research Applications
2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid has been studied extensively for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigating its interactions with biological macromolecules, which can help in understanding its mechanism of action.
Medicine: Evaluating its potential as a therapeutic agent, including its efficacy and safety profiles.
Industry: Utilized in the formulation of specialty chemicals and materials, due to its unique structural attributes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid is largely dependent on its ability to interact with specific molecular targets. It often binds to enzymes or receptors, modulating their activity. The presence of the piperazine and pyridine rings allows for specific interactions with biological macromolecules, leading to various pharmacological effects. These interactions often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
When compared to similar compounds, 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid stands out due to its unique combination of a cyclopropane ring and the piperazine-pyridine moiety. Other similar compounds might include:
2,2-Dimethyl-3-(1-piperazinyl)-cyclopropanecarboxylic acid
3-(4-pyridyl)-2,2-dimethylcyclopropanecarboxylic acid
These compounds share some structural similarities but differ in their overall bioactivity and applications. The inclusion of the pyridine ring in this compound enhances its potential for forming specific molecular interactions, making it a compound of significant interest in various fields of research and development.
Properties
IUPAC Name |
2,2-dimethyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2)12(13(16)15(21)22)14(20)19-9-7-18(8-10-19)11-5-3-4-6-17-11/h3-6,12-13H,7-10H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROYMWVTBFJMGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126937 | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-71-8 | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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